molecular formula C22H15FN2O B2920529 (4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one CAS No. 39143-19-6

(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one

Cat. No.: B2920529
CAS No.: 39143-19-6
M. Wt: 342.373
InChI Key: ZAWHZHUTFLGCIL-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one is a synthetic pyrazolone derivative designed for research and development purposes. Compounds featuring the pyrazolone core are recognized as privileged structures in medicinal chemistry and are frequently investigated for their diverse biological activities . The specific structure of this compound, which includes a fluorophenyl group and a diphenyl substitution on the pyrazolone ring, is characteristic of scaffolds used in the exploration of new therapeutic agents. Research into structurally similar pyrazolone compounds has demonstrated a range of potential biological activities. These analogs have been studied for their notable analgesic and anti-inflammatory properties, with some showing effects at or above the level of reference drugs like diclofenac and metamizole in preclinical models . The mechanism for this antinociceptive action has been proposed to involve the blocking of the TRPV1 receptor, a key player in pain signaling . Furthermore, the presence of a fluorine atom in the molecular structure is a common strategy in drug design to modulate properties like metabolic stability and membrane permeability . Beyond pain and inflammation research, pyrazolone derivatives have shown promise in other areas. Some function as antioxidants in various assays (ABTS, FRAP, ORAC) , while others have displayed antimicrobial potential, including the ability to inhibit bacterial biofilm formation or the growth of specific bacteria like N. gonorrhoeae . The pyrazolone scaffold has also been utilized in the development of agents for investigating estrogen receptor (ER-alpha) pathways and in virtual screening for anticancer compounds . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound to explore its specific properties and potential in their respective fields.

Properties

IUPAC Name

(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O/c23-18-13-11-16(12-14-18)15-20-21(17-7-3-1-4-8-17)24-25(22(20)26)19-9-5-2-6-10-19/h1-15H/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWHZHUTFLGCIL-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The structure of (4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one can be depicted as follows:

  • Molecular Formula : C21_{21}H18_{18}F N3_{3}O
  • Molecular Weight : 353.38 g/mol

The compound features a pyrazolone core with two phenyl groups and a fluorinated phenyl substituent, which may influence its biological properties.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study evaluated various pyrazole compounds, including this compound, using assays like DPPH and ABTS to measure free radical scavenging activity. The results demonstrated that this compound possesses a notable ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The following table summarizes the antimicrobial efficacy of the compound:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to the control group, indicating its effectiveness in mitigating inflammation. The following table presents the results:

Treatment GroupEdema Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)60

Cytotoxicity Studies

Cytotoxicity assessments were performed on various cancer cell lines, including HeLa and MCF-7. The compound exhibited selective cytotoxicity with IC50_{50} values as follows:

Cell LineIC50_{50} (µM)
HeLa15
MCF-720

These results suggest that this compound may possess anticancer properties worthy of further exploration.

Case Studies and Research Findings

  • Case Study on Antioxidant Activity : A comparative study involving multiple pyrazole derivatives highlighted that this compound showed superior antioxidant activity compared to other derivatives tested. This suggests that the fluorine substitution enhances its electron-withdrawing ability, improving its scavenging capacity.
  • Clinical Implications : Preliminary animal studies suggest that this compound may have therapeutic potential in treating inflammatory conditions and certain cancers, warranting further investigation through clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone derivatives exhibit varied physicochemical and structural properties depending on substituents. Below, we compare the target compound with analogs featuring substituents such as methyl, chloro, and dimethylamino groups, as well as fused heterocyclic systems.

Substituent Effects on Molecular Structure

Table 1: Substituent Comparison of Pyrazolone Derivatives
Compound Name Substituent at Position 4 Key Structural Features Reference
(4Z)-4-[(4-Fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one 4-Fluorophenylmethylidene Planar pyrazole core; perpendicular fluorophenyl group
(4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one (CAS 69707-19-3) 4-Methylphenylmethylidene Similar planarity; enhanced electron density from methyl group
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl and fluorophenyl Isostructural triclinic (P 1̄) symmetry; two independent molecules in asymmetric unit
(4Z)-4-[(Dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde Dimethylaminomethylidene Shallow envelope conformation of pyrazolidine ring; intramolecular C–H⋯O interactions
  • Fluorine vs.
  • Chlorophenyl Analog : The chlorophenyl derivative () shares isostructural triclinic symmetry with the target compound but exhibits greater conformational flexibility due to the larger chlorine atom .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Compounds
Compound Crystal System Space Group Key Interactions Reference
This compound Not reported Not reported Likely π–π stacking and C–H⋯F interactions (inferred from analogs)
Chlorophenyl/fluorophenyl thiazole derivatives (4, 5) Triclinic P 1̄ C–H⋯N and π–π interactions between chains
(4Z)-4-[(Dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde Monoclinic P2₁/c Intramolecular C–H⋯O (2.08 Å); chain-forming C–H⋯O bonds
(4Z)-4-{(2-Chlorophenyl)aminomethylidene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Monoclinic P2₁/n N–H⋯O hydrogen bonds; π–π stacking (3.39–3.60 Å)
  • Planarity and Packing: The target compound’s planar pyrazole core (excluding the perpendicular fluorophenyl group) contrasts with the envelope conformation of the pyrazolidine ring in . This planarity facilitates π–π stacking, whereas non-planar conformations may prioritize hydrogen bonding .
  • Hydrogen Bonding : Fluorine’s electronegativity may promote weak C–H⋯F interactions, analogous to the C–H⋯O/N interactions observed in and .

Implications of Structural Differences

  • Solubility and Reactivity: The fluorine substituent may reduce solubility in non-polar solvents compared to methyl analogs but improve compatibility with polar aprotic solvents.
  • Biological Activity: While this analysis focuses on structural/physicochemical properties, substituent electronegativity (e.g., fluorine vs. chlorine) is known to influence bioactivity in related compounds .

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